1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Overview
Description
1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is used as a reactant for the preparation process of piperazinones as inhibitors of arenavirus replication . It is also used in the synthesis of novel immunomodulators targeting Janus Kinase 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives involves the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring . This leads to a large increase in JAK3 inhibitory activity .Scientific Research Applications
Synthesis Applications
1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid and its derivatives have been studied extensively in the context of organic synthesis. Lichitsky et al. (2010) developed a method for preparing 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through a three-component condensation process involving 3-aminopyrroles, aromatic aldehydes, and Meldrum's acid (Lichitsky et al., 2010). Another study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids starting from ethyl 5-methyl-2-aminopyrrole-3-carboxylate (Toja et al., 1986).
Analytical Chemistry
In the field of analytical chemistry, derivatives of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid have been synthesized and characterized using various spectroscopic techniques. Bahgat et al. (2009) conducted a detailed study on the structure and vibrational spectra of 6-amino-3-methyl-1-phenyl-1H-pyrrolo-(3,4-b)pyridine-5-carboxylic acid using FT-IR and FT-Raman spectroscopy (Bahgat et al., 2009).
Pharmaceutical Research
In pharmaceutical research, certain derivatives of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid have been explored for their potential medicinal properties. For example, a study by Muchowski et al. (1985) examined the synthesis and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which are structurally related to 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid. They found that these compounds had significant analgesic and anti-inflammatory activities, indicating potential therapeutic applications (Muchowski et al., 1985).
Catalysis and Organic Reactions
1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid derivatives also play a role in catalysis and various organic reactions. Neely and Rovis (2014) reported on the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, utilizing carboxylic acids as traceless activators, a method relevant to the synthesis of pyridines (Neely & Rovis, 2014).
Material Science
In the field of material science, derivatives of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid have been used to study metal-organic frameworks. Ghosh and Bharadwaj (2005) synthesized a metal-organic framework that exhibited polycatenane-like structure through H-bonding interactions, an area of interest for developing new materials with unique properties (Ghosh & Bharadwaj, 2005).
Future Directions
properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-2-1-5-6(10-7)3-4-9-5/h1-4,9H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJIWJWEGVAMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649816 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
CAS RN |
872355-64-1 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872355-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.